L-Menthyl acetate

Description

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-ADEWGFFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041817, DTXSID7051472 | |

| Record name | dl-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2623-23-6, 89-48-5 | |

| Record name | (-)-Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8C5F4H1OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3LEI45OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

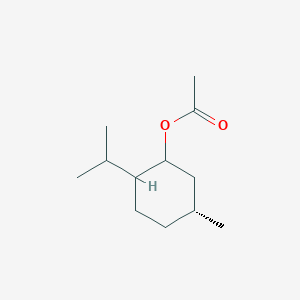

L-Menthyl acetate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-Menthyl acetate, covering its fundamental chemical properties, synthesis, and key applications, with a particular focus on its relevance in pharmaceutical and drug development contexts.

Core Chemical Identity

This compound is the acetate ester of L-menthol, a naturally occurring monoterpene found prominently in peppermint oil. It is recognized for its characteristic minty, refreshing, and cool aroma, which is milder than that of menthol.

-

CAS Number : 2623-23-6

-

Molecular Formula : C₁₂H₂₂O₂

-

Synonyms : (-)-Menthyl acetate, (1R)-(-)-Menthyl acetate, l-Menthol acetate

-

IUPAC Name : [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate

Molecular Structure

The molecular structure consists of a cyclohexane ring with methyl and isopropyl substituents, characteristic of a p-menthane skeleton, and an acetate group attached via an ester linkage.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for formulation development, quality control, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Minty, herbal, fruity, cool | |

| Melting Point | < 25 °C | |

| Boiling Point | 229 - 230 °C at 760 mmHg | |

| Density | 0.92 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.447 | |

| Optical Rotation ([α]²⁰/D) | -75° to -81° (c=8 in benzene) | |

| Flash Point | 87 °C | |

| Water Solubility | 23.2 mg/L at 20 °C | |

| Vapor Pressure | 12.20 Pa at 25 °C | |

| logP (CLogP) | 4.39 | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Experimental Protocols

This compound is typically synthesized via the Fischer esterification of L-menthol with an acetylating agent. The reactivity of the acetylating agent significantly impacts reaction effectiveness, with acetyl chloride being the most effective, followed by acetic anhydride, and then acetic acid.

Protocol: Synthesis using L-Menthol and Acetic Anhydride

This protocol is based on a common laboratory procedure for ester synthesis.

-

Reactant Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine L-menthol (1 equivalent) and acetic anhydride (1.5 equivalents).

-

Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 20 drops) to the mixture while stirring.

-

Reaction : Heat the mixture in a water bath at 60-70°C and reflux for 90 minutes. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Neutralization : Add distilled water and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Shake until CO₂ evolution ceases.

-

Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Washing : Wash the combined organic layers with water until the washings are neutral.

-

Drying : Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄).

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Characterization of the synthesized this compound is crucial to confirm its identity and purity.

-

Thin Layer Chromatography (TLC) : Used for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The reported Rf value is approximately 0.82.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the presence of the ester functional group. A characteristic strong absorption peak for the C=O stretch of the ester is observed around 1737 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Determines the purity of the compound and confirms its molecular weight. The retention time and mass spectrum are compared to a standard. A base peak at m/z = 95 is characteristic.

Applications in Drug Development

While widely used in the fragrance and flavor industries, this compound has demonstrated significant potential in pharmaceutical applications, primarily as a penetration enhancer for transdermal drug delivery.

Mechanism of Action as a Permeation Enhancer

This compound, being a lipophilic ester, can transiently disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier resistance and enhancing the permeation of co-administered drug molecules across the skin.

It has been shown to improve the skin permeation of various drugs, including:

-

5-aminolevulinic acid (ALA)

-

5-fluorouracil (5-FU)

-

Isosorbide dinitrate (ISDN)

-

Lidocaine (LD)

Caption: Role of this compound as a skin permeation enhancer.

Conclusion

This compound is a well-characterized compound with a robust profile of physicochemical data. Standard organic chemistry protocols allow for its efficient synthesis and purification. For drug development professionals, its most promising application lies in its role as a safe and effective skin permeation enhancer, offering a valuable tool for the formulation of novel transdermal drug delivery systems. Its established use in consumer products also provides a strong foundation for its safety profile.

L-Menthyl Acetate: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

L-Menthyl acetate, a naturally occurring monoterpene ester, is a key component in peppermint and other mint oils, contributing to their characteristic aroma and flavor.[1][2] Beyond its use in the fragrance and flavor industries, this compound and its derivatives are gaining attention in pharmaceutical sciences as effective penetration enhancers, facilitating the dermal and transdermal delivery of various active pharmaceutical ingredients.[1][2] This technical guide provides a detailed overview of the core physicochemical properties of this compound, along with experimental methodologies and safety considerations, to support its application in research and drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in formulation development, quality control, and toxicological assessment. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [2] |

| Molecular Weight | 198.30 g/mol | [3] |

| Appearance | Colorless liquid | [1][2][4] |

| Odor | Mentholic, minty, herbal, fruity, woody, floral, earthy | [1][2] |

| Boiling Point | 229-230 °C | [1][2] |

| Melting Point | < 25 °C | [1][2] |

| Density | 0.92 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.447 | [1][2] |

| Optical Activity | [α]20/D -81° (c=8 in benzene) | [1][2] |

| Water Solubility | 23.2 mg/L at 20 °C | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |

| Vapor Pressure | 45 Pa at 20 °C | [1][2] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

Synthesis of this compound via Esterification

This compound is commonly synthesized through the esterification of L-menthol with an acetylating agent, such as acetic anhydride or acetyl chloride.[1][5] The use of a catalyst, like sulfuric acid, can facilitate the reaction.[6]

Materials:

-

L-Menthol

-

Acetic anhydride (or acetyl chloride)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Dissolve L-menthol in a suitable solvent such as diethyl ether in a round-bottom flask.

-

Slowly add acetic anhydride and a catalytic amount of concentrated sulfuric acid to the flask.

-

The mixture is then refluxed for a specific duration, typically monitored by thin-layer chromatography (TLC) to assess reaction completion.[6]

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with water and a saturated sodium bicarbonate solution to neutralize the excess acid.[7]

-

The organic layer is separated and dried over anhydrous magnesium sulfate.[5][7]

-

The solvent is removed by rotary evaporation.

-

The crude this compound is purified by vacuum distillation to obtain the final product.[7]

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic and chromatographic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl stretch.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Employed to determine the purity of the compound and confirm its molecular weight.[6][8]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods can be used for the analysis of this compound, typically with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8][9]

Experimental Workflow and Logical Relationships

The synthesis and purification process of this compound can be visualized as a sequential workflow.

Caption: Synthesis and purification workflow for this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[10]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[10][11] Avoid inhalation of vapors.[11]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[10][11]

-

First Aid: In case of eye contact, flush immediately with water for at least 15 minutes.[10] If inhaled, move to fresh air.[10] For skin contact, wash thoroughly with soap and water.[10] In case of ingestion, rinse the mouth with water and seek medical attention.[10]

-

Fire Fighting: Use carbon dioxide, dry chemical, or foam for extinction.[10]

The following diagram outlines the general safety precautions for handling this compound.

Caption: Key safety precautions for handling this compound.

References

- 1. This compound | 2623-23-6 [chemicalbook.com]

- 2. This compound CAS#: 2623-23-6 [m.chemicalbook.com]

- 3. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Menthyl Acetate|High-Purity Reagent|RUO [benchchem.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 11. aurochemicals.com [aurochemicals.com]

L-Menthyl Acetate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of L-Menthyl acetate in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

Core Data Presentation: Solubility of Menthyl Acetate

The following table summarizes the quantitative solubility of menthyl acetate in a range of organic solvents at 25°C. This data is crucial for understanding its behavior in different chemical environments, which is essential for formulation development, purification processes, and various research applications.

| Organic Solvent | Solubility (g/L) at 25°C |

| Acetone | 601.48 |

| Acetonitrile | 519.06 |

| Chloroform | 2485.32 |

| Cyclohexane | 281.31 |

| Dichloromethane | 1599.0 |

| Ethanol | 661.83 |

| Ethyl Acetate | 396.02 |

| n-Hexane | 109.78 |

| Isopropanol | 688.37 |

| Methanol | 714.7 |

| Toluene | 402.1 |

| Water | 0.95 |

It is important to note that the provided data does not specify the exact isomer of menthyl acetate. However, it offers a valuable reference for the solubility of the compound.

Qualitative solubility information indicates that this compound is miscible with alcohol and ether, and slightly soluble in chloroform and methanol.[1][2]

Experimental Protocols for Solubility Determination

While specific experimental protocols for the solubility of this compound are not extensively detailed in publicly available literature, a generalized and widely accepted methodology for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium shake-flask method . This method is considered a reliable technique for obtaining accurate solubility data.

Principle

The isothermal equilibrium shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that specific temperature.

Apparatus and Materials

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

This compound (solute)

-

Organic solvents of interest

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid ensures that equilibrium is reached from a state of supersaturation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solute.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature to allow the undissolved solid to sediment.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe. To ensure that no solid particles are included in the analysis, the sample is immediately filtered through a syringe filter into a clean, dry vial.

-

Dilution: The filtered saturated solution is then accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted solution is determined using a pre-calibrated analytical method (e.g., GC-MS or HPLC).

-

Calculation of Solubility: The solubility of this compound in the organic solvent is calculated by taking into account the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mole fraction.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the isothermal equilibrium shake-flask method.

References

Spectroscopic Profile of L-Menthyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for L-Menthyl acetate, a monoterpene ester widely used in the flavor, fragrance, and pharmaceutical industries. Understanding the spectroscopic characteristics of this compound is crucial for quality control, structural elucidation, and metabolic studies. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the menthyl and acetyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 4.71 | ddd | 10.9, 10.9, 4.4 |

| H-2 | 1.68 | m | |

| H-3 (ax) | 1.05 | m | |

| H-3 (eq) | 1.68 | m | |

| H-4 | 1.50 | m | |

| H-5 (ax) | 0.95 | m | |

| H-5 (eq) | 1.68 | m | |

| H-6 | 2.00 | m | |

| CH₃ (C7) | 0.90 | d | 6.5 |

| CH(CH₃)₂ (C8) | 1.43 | m | |

| CH(CH₃)₂ | 0.77 | d | 7.0 |

| CH(CH₃)₂ | 0.88 | d | 7.0 |

| OCOCH₃ | 2.04 | s |

Note: The assignments are based on typical values for menthyl derivatives and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 74.4 |

| C-2 | 47.2 |

| C-3 | 34.3 |

| C-4 | 41.0 |

| C-5 | 23.7 |

| C-6 | 31.5 |

| C-7 | 22.1 |

| C-8 | 26.5 |

| C-9 | 16.5 |

| C-10 | 20.8 |

| C=O | 170.8 |

| OCOCH₃ | 21.3 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

The general workflow for NMR analysis is depicted below.

The Natural Provenance of L-Menthyl Acetate: A Technical Guide

Introduction

L-Menthyl acetate is a naturally occurring monoterpene ester, recognized for its significant contribution to the characteristic aroma and flavor of peppermint and other mint species.[1][2] As the acetate ester of L-menthol, it possesses a milder, fruity, and herbaceous minty profile compared to its precursor, making it a valuable ingredient in the flavor, fragrance, and pharmaceutical industries.[1][3] This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Sources

This compound is predominantly found in the essential oils of various plants belonging to the Mentha genus (mint family).[4][5][6] The primary natural sources are peppermint (Mentha × piperita) and cornmint (Mentha arvensis), which are cultivated globally for their aromatic oils.[6][7] The compound is localized within the glandular trichomes on the aerial surfaces of these plants, where essential oil biosynthesis and storage occur.[8]

The concentration of this compound in essential oils can vary significantly based on the plant species, cultivar, geographical location, growing conditions, and stage of plant growth.[9]

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the reported concentrations of this compound in the essential oils of its primary botanical sources.

| Plant Source | Scientific Name | This compound Concentration (% of Essential Oil) | References |

| Peppermint | Mentha × piperita | 3–5% | [2] |

| Peppermint | Mentha × piperita | 3–10% | [3] |

| Peppermint | Mentha × piperita | up to 15% | [1][4] |

| Peppermint | Mentha × piperita | up to 20% | |

| Peppermint | Mentha × piperita | 12.75% | [8] |

| Peppermint (Brazilian) | Mentha × piperita | 35.01% | |

| Cornmint / Wild Mint | Mentha arvensis | 2–3% | [1] |

| Cornmint Oil (India) | Mentha arvensis | 6.11% | |

| American Peppermint Oil | Mentha piperita | 3.69% |

Biosynthesis of this compound

The biosynthesis of this compound is the final step in the well-characterized monoterpene metabolic pathway in Mentha species. The pathway begins with the synthesis of geranyl diphosphate, which undergoes a series of enzymatic reactions to form the precursor L-menthol.[6][9]

The final esterification is catalyzed by a soluble enzyme, an acetyl-CoA-dependent acetyltransferase, formally known as menthol O-acetyltransferase. This enzyme facilitates the transfer of an acetyl group from acetyl coenzyme A to the hydroxyl group of L-menthol, yielding this compound.[1][4]

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve standardized procedures for essential oil extraction and subsequent chromatographic analysis.

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes the standard method for extracting essential oils from plant material.

-

Plant Material Preparation : The overground parts (leaves and stems) of the Mentha plant are harvested and typically air-dried to reduce moisture content.[1]

-

Apparatus Setup : A Clevenger-type apparatus is set up for hydrodistillation. The apparatus consists of a large round-bottom flask, a heating mantle, and the Clevenger trap connected to a condenser.

-

Distillation : The dried plant material is placed into the flask and fully submerged in water. The water is heated to boiling. The steam passes through the plant material, volatilizing the essential oils.

-

Condensation & Separation : The steam and volatile oil mixture travels to the condenser, where it cools and liquefies. The condensate drips into the Clevenger trap, where the less dense essential oil naturally separates and floats on top of the aqueous layer (hydrosol).

-

Oil Collection : The collected essential oil is carefully decanted and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the identification and quantification of this compound within the extracted essential oil.

-

Sample Preparation : The extracted essential oil is diluted in a suitable organic solvent, such as hexane or ethanol, to an appropriate concentration (e.g., 1:1000 v/v).

-

GC-MS System : A gas chromatograph coupled with a mass spectrometer is used. A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is typically installed for the separation of terpene compounds.

-

Injection : A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Chromatographic Separation : The components are separated based on their boiling points and affinity for the stationary phase. A temperature program is employed, starting at a lower temperature (e.g., 60°C) and gradually increasing to a higher temperature (e.g., 240°C) to elute all compounds. Helium is typically used as the carrier gas.

-

Mass Spectrometry Detection : As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.

-

Identification : this compound is identified by comparing its retention time and mass spectrum with those of a certified reference standard and by matching its spectrum against established spectral libraries (e.g., NIST, Wiley).

-

Quantification : The relative percentage of this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all integrated peaks (area percent method).

Conclusion

This compound is a key aromatic constituent naturally sourced from the essential oils of Mentha species, particularly Mentha × piperita and Mentha arvensis. Its concentration is influenced by various botanical and environmental factors. The biosynthetic pathway culminates in the enzymatic acetylation of L-menthol, a reaction catalyzed by menthol O-acetyltransferase. Standardized protocols involving steam distillation for extraction and GC-MS for analysis are crucial for the accurate quantification and identification of this compound in its natural matrix. This guide provides a foundational technical overview for professionals engaged in the research and development of products derived from natural sources.

References

- 1. Metabolism of Monoterpenes: Acetylation of (—)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves. | Semantic Scholar [semanticscholar.org]

- 3. EP1223223B1 - Method for preparing D- or L-menthol - Google Patents [patents.google.com]

- 4. Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of (-)-menthol on arylamine N-acetyltransferase activity in human liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. enzyme-database.org [enzyme-database.org]

- 9. pubs.aip.org [pubs.aip.org]

Technical Guide: Synthesis of L-Menthyl Acetate from L-Menthol and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of L-Menthyl acetate via the esterification of L-Menthol with acetic anhydride. It details established experimental protocols, summarizes key quantitative data from scientific literature, and outlines the reaction pathway. The guide is intended to serve as a practical resource for laboratory-scale synthesis, offering insights into various reaction conditions, including catalyzed and catalyst-free methods, and their respective outcomes.

Chemical Reaction Pathway

The synthesis of this compound from L-Menthol and acetic anhydride is a classic example of esterification. In this reaction, the hydroxyl group (-OH) of L-Menthol nucleophilically attacks one of the carbonyl carbons of acetic anhydride. This process is typically accelerated by an acid catalyst, such as concentrated sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the anhydride, rendering it more electrophilic. The reaction yields this compound and acetic acid as a byproduct.

Caption: Reaction scheme for the esterification of L-Menthol with acetic anhydride.

Experimental Protocols

This section details various methodologies for the synthesis of this compound, derived from published literature.

Protocol 1: Sulfuric Acid Catalyzed Synthesis at 60°C

This protocol is adapted from a study investigating the influence of reaction time on product yield.[1][2]

-

Reactants and Reagents:

-

L-Menthol: 31.25 g (0.2 mole)

-

Acetic Anhydride: 9.45 mL (0.1 mole)

-

Diethyl Ether (Solvent): 10.38 mL (0.1 mole)

-

Concentrated Sulfuric Acid (98% H₂SO₄, Catalyst): 0.5 mL

-

-

Procedure:

-

Prepare a three-neck flask equipped with a magnetic stirrer, reflux condenser, and heating mantle.

-

Add 31.25 g of L-Menthol and 10.38 mL of diethyl ether to the flask.

-

While stirring, add 9.45 mL of acetic anhydride dropwise.

-

Carefully add 0.5 mL of concentrated H₂SO₄ drop by drop.

-

Heat the mixture to 60°C and maintain reflux for the desired reaction time (e.g., 90 minutes for optimal yield).[1][2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Protocol 2: Sulfuric Acid Catalyzed Synthesis in a Warm Water Bath

This protocol presents a slight variation using a water bath for heating.[3][4]

-

Reactants and Reagents:

-

L-Menthol: 8.0 g

-

Acetic Anhydride: 9.0 mL

-

Concentrated Sulfuric Acid (H₂SO₄): 20 drops

-

-

Procedure:

-

Combine 8.0 g of L-Menthol, 9.0 mL of acetic anhydride, and 20 drops of concentrated sulfuric acid in a flask suitable for reflux.

-

Stir the mixture with a magnetic stirrer.

-

Reflux the mixture in a warm water bath for 90 minutes.

-

Monitor the reaction every 30 minutes using TLC.[3]

-

After 90 minutes, remove the flask from the water bath and allow it to cool to room temperature.[3][4]

-

Protocol 3: Catalyst-Free Synthesis at Elevated Temperature

This industrial-scale protocol avoids the use of a catalyst, relying on thermal energy to drive the reaction.[5]

-

Reactants and Reagents:

-

L-Menthol: 255 kg

-

Acetic Anhydride: 170 kg

-

-

Procedure:

-

Charge a reaction kettle with 255 kg of L-Menthol and 170 kg of acetic anhydride.

-

Heat the mixture to 90°C to initiate the reaction, at which point boiling and reflux will commence.

-

Discontinue heating and allow the exothermic reaction to proceed. The internal temperature will rise.

-

Once the temperature stabilizes (e.g., at 145°C), maintain reflux for an additional 5 hours. If reflux subsides, apply gentle heating to maintain it.[5]

-

Reaction Work-up and Product Purification

The purification process is crucial to isolate this compound from unreacted starting materials, the catalyst, and the acetic acid byproduct.

-

General Procedure:

-

After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.[3]

-

Add distilled water (e.g., 20 mL) to quench the reaction and dissolve water-soluble components.[3]

-

Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) in portions.[2][3] Shake the funnel after each addition, venting frequently to release the CO₂ gas produced from the neutralization of acids (H₂SO₄ and acetic acid).

-

Continue adding the NaHCO₃ solution until gas evolution ceases, indicating complete neutralization.[3]

-

Allow the layers to separate. The upper organic layer contains the this compound product.

-

Separate the aqueous layer and wash the organic layer with distilled water until the washings are neutral (checked with pH paper).[6]

-

Dry the organic phase over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).[4]

-

Filter to remove the drying agent. The resulting filtrate is crude this compound, which can be further purified by vacuum distillation if necessary.[6]

-

Summary of Quantitative Data

The efficiency of the synthesis is highly dependent on the chosen methodology. The following table summarizes key quantitative results from the cited literature.

| Reference | L-Menthol | Acetic Anhydride | Catalyst | Solvent | Temperature | Time | Yield / Product Content |

| Suryani et al. (2020)[1][2] | 0.2 mole | 0.1 mole | H₂SO₄ | Diethyl Ether | 60°C | 90 min | 88.43% Yield |

| Sutrisno et al. (2021)[3] | 8 g | 9 mL | H₂SO₄ | None | Warm Water Bath | 90 min | 94.67% Product Content (GC) |

| CN211255771U[5] | 255 kg | 170 kg | None | None | 90°C → 145°C | 5 hours | 96.5% Yield |

Characterization of this compound

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

| Analytical Method | Parameter | Reported Value | Reference |

| Thin-Layer Chromatography (TLC) | Rf value | 0.82 (n-hexane:ethyl acetate 9:1) | [1][2] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | C=O Stretch (Ester) | 1736.96 cm⁻¹ | [1][2] |

| Gas Chromatography (GC) | Retention Time (tR) | 14.82 min | [1][2] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time (tR) | 16.13 min | [1][2] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Base Peak (m/z) | 95 | [1][2] |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. CN211255771U - Production process system of menthyl acetate - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]

A Deep Dive into the Chirality and Stereochemistry of L-Menthyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Menthyl acetate, a naturally occurring monoterpene ester, is a key component of peppermint oil, contributing significantly to its characteristic fragrance and flavor. Beyond its use in the food and fragrance industries, its stereochemical properties are of great interest in organic synthesis, where it serves as a chiral auxiliary. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, its isomers, and detailed experimental protocols for its synthesis and characterization.

Introduction to the Stereochemistry of Menthyl Acetate

The menthyl acetate molecule possesses three chiral centers, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). The parent alcohol, menthol, dictates the stereochemistry of the corresponding acetate ester. The most common and naturally occurring isomer is this compound, derived from L-menthol, which has the (1R, 2S, 5R) configuration. In its most stable chair conformation, the large isopropyl, methyl, and acetate groups all occupy equatorial positions, minimizing steric hindrance.

The eight stereoisomers of menthol are (-)-menthol, (+)-menthol, (-)-isomenthol, (+)-isomenthol, (-)-neomenthol, (+)-neomenthol, (-)-neoisomenthal, and (+)-neoisomenthol. Consequently, the corresponding acetate esters also exist as eight distinct stereoisomers.

Stereoisomers of Menthyl Acetate

The spatial arrangement of the substituents on the cyclohexane ring dramatically influences the physical and sensory properties of the menthyl acetate isomers. The relationship between these isomers is depicted in the following diagram.

Quantitative Physicochemical Data

| Property | This compound | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | General Knowledge |

| Molar Mass | 198.30 g/mol | General Knowledge |

| Appearance | Colorless liquid | [1] |

| Odor | Minty, herbaceous | [2] |

| Density | 0.92 g/mL at 25 °C | [2] |

| Boiling Point | 229-230 °C | [3] |

| Refractive Index (n20/D) | 1.447 | [2] |

| Specific Rotation [α]20/D | -73° (neat) | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of L-menthol. Various acetylating agents can be employed, with acetic anhydride and acetyl chloride being the most common.

Synthesis of this compound using Acetic Anhydride

This method involves the reaction of L-menthol with acetic anhydride, typically in the presence of an acid catalyst.

Materials:

-

L-Menthol

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl ether (solvent)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve L-menthol in diethyl ether.

-

Slowly add acetic anhydride to the solution.

-

Carefully add a few drops of concentrated sulfuric acid to catalyze the reaction.

-

The mixture is then heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is transferred to a separatory funnel and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Synthesis of this compound using Acetyl Chloride

This method is generally faster and more exothermic than using acetic anhydride.

Materials:

-

L-Menthol

-

Acetyl Chloride

-

Pyridine or Triethylamine (base)

-

Anhydrous diethyl ether (solvent)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, dropping funnel, separatory funnel, distillation apparatus

Procedure:

-

Dissolve L-menthol in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Add a stoichiometric amount of a base like pyridine or triethylamine to the solution.

-

Cool the flask in an ice bath.

-

Slowly add acetyl chloride dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to yield pure this compound.[4]

Experimental Workflow and Characterization

A general workflow for the synthesis, purification, and characterization of this compound is outlined below.

Characterization of the final product is crucial to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ester.

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1740 cm⁻¹ and the absence of a broad O-H stretch from the starting alcohol confirm the formation of the ester.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Polarimetry: Measures the optical rotation of the sample, which is a key indicator of its enantiomeric purity.

Conclusion

The chirality and stereochemistry of this compound are fundamental to its properties and applications. Understanding the relationships between its various stereoisomers is crucial for chemists working in fields ranging from flavor and fragrance to asymmetric synthesis. The detailed synthetic protocols and characterization workflows provided in this guide offer a practical resource for the preparation and analysis of this important chiral compound.

References

L-Menthyl Acetate: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage guidelines for L-Menthyl acetate (CAS No: 2623-23-6). The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough and reliable resource for laboratory and development environments.

Chemical Identification and Physical Properties

This compound is a naturally occurring ester of menthol, recognized for its minty, refreshing aroma.[1] It is utilized in flavors, fragrances, cosmetics, and pharmaceutical applications.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2623-23-6 | [3] |

| Molecular Formula | C₁₂H₂₂O₂ | [3] |

| Molecular Weight | 198.30 g/mol | [3] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Minty, fruity, herbal, rose-like | [1][5] |

| Boiling Point | 228–230 °C | [1][3] |

| Melting Point | -84.5 °C | [6] |

| Flash Point | 77 - 98.5 °C (closed cup) | [6][7] |

| Density | 0.92 - 0.922 g/mL at 25 °C | [1][2] |

| Solubility in Water | Slightly soluble (17 - 25.4 mg/L) | [1][3][4] |

| Partition Coefficient (log Kow) | 4.39 | [3] |

| Thermal Decomposition | 435 °C | [3] |

| Autoignition Temperature | 254 °C | [6] |

Hazard Identification and Classification

This compound is classified as a combustible liquid and is recognized as being toxic to aquatic life with long-lasting effects.[3] While most studies indicate it is not a skin or eye irritant, some sources suggest it may cause irritation and allergic skin reactions; therefore, caution is advised.[3][4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [7] |

| Hazardous to the aquatic environment, acute hazard | Category 2 | H401: Toxic to aquatic life | [3] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | [3] |

| Skin Irritation (Disputed) | Category 2 | H315: Causes skin irritation | |

| Eye Irritation (Disputed) | Category 2 | H319: Causes serious eye irritation | |

| Skin Sensitization (Disputed) | Category 1 | H317: May cause an allergic skin reaction |

Signal Word: Warning

Hazard Pictograms:

-

GHS09: Environment (Mandatory)

-

GHS07: Exclamation Mark (Disputed, based on some classifications)

Toxicological Data

Toxicological assessments indicate that this compound has low acute toxicity via oral and dermal routes.[3]

Table 3: Acute Toxicity of this compound

| Test Type | Route | Species | Reported Dosage | Methodology | Source(s) |

| LD50 | Oral | Rat | > 5,000 mg/kg | Similar to OECD Guideline 401 | [3][4] |

| LD50 | Dermal | Rabbit | > 5,000 mg/kg | Similar to OECD Guideline 402 | [3][4] |

Experimental Notes:

-

Skin Corrosion/Irritation: An in vitro assay determined the substance to be non-irritant.[3] Human subject patch tests with 8% this compound in petrolatum produced no irritation.[4]

-

Eye Irritation: A study on rabbits found the substance to be non-irritant to the eyes.

-

Sensitization: A maximization test on 25 human volunteers using 8% this compound in petrolatum produced no sensitization reactions.[4]

Handling and Storage Protocols

Proper handling and storage are crucial to ensure safety and maintain the chemical's integrity.

Safe Handling

-

Handle in accordance with good industrial hygiene and safety practices.[3]

-

Avoid inhalation of vapor or mist.[6]

-

Use in well-ventilated areas.

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

-

Take precautionary measures against the buildup of electrostatic charge.[6]

-

Do not eat, drink, or smoke when using this product.

Storage Conditions

-

Opened containers must be carefully resealed and kept upright to prevent leakage.[6]

-

Segregate from products that release odors.[3]

-

Avoid contact with strong acids, alkalis, or oxidizing agents.

Exposure Controls and Personal Protection

No specific occupational exposure limits are known for this compound.[3]

-

Engineering Controls: Under normal use with adequate ventilation, special engineering controls are not typically required. In conditions of high or prolonged use, local exhaust ventilation should be implemented.[7]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Hand Protection: Wear chemically resistant gloves, such as Nitrile rubber.[6]

-

Body Protection: Body protection should be selected based on the level of activity and exposure. Impervious clothing is recommended.[3][7]

-

Respiratory Protection: If risk assessment indicates that air-purifying respirators are necessary (e.g., in case of aerosol formation or insufficient ventilation), use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6]

-

Hygiene Measures: Wash hands before breaks and at the end of a shift. Store work clothing separately.[3]

First-Aid and Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them at rest. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.

-

Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Contact a physician if irritation persists.

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]

-

Unsuitable Extinguishing Media: Do not use a direct water jet.[3]

-

Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Hazardous combustion products include carbon oxides.

-

Protective Actions: Wear a self-contained breathing apparatus (SCBA).[3][6] Cool endangered containers with a water spray.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation and remove all sources of ignition. Avoid breathing vapors.[6]

-

Environmental Precautions: Prevent further leakage or spillage. Do not allow the product to enter drains, surface water, or groundwater.[3][6]

-

Containment and Cleaning: For small spills, contain with an absorbent material (e.g., sand, silica gel, sawdust).[3] For large spills, dike the spillage and pump off the product.[3] Dispose of the absorbed material in accordance with local regulations.[3]

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected if stored and handled as prescribed.[3] However, it can form explosive mixtures with air on intense heating.

-

Chemical Stability: The product is stable under recommended storage conditions.[3]

-

Conditions to Avoid: Avoid extreme heat and all sources of ignition.[3]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong alkalis.

-

Hazardous Decomposition Products: No hazardous decomposition products are expected if stored and handled as prescribed.[3] Carbon oxides may be liberated in a fire.

Workflow and Logical Diagrams

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound in a laboratory setting.

Caption: Workflow for this compound Spill Response.

References

Thermodynamic Properties of L-Menthyl Acetate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Menthyl acetate is a naturally occurring monoterpene ester, recognized for its characteristic minty and fruity aroma. A key constituent of peppermint oil, it finds extensive application in the fragrance, flavor, and cosmetics industries.[1][2] Beyond its sensory attributes, this compound has garnered significant interest in the pharmaceutical sciences, particularly in the field of drug delivery. Its role as a penetration enhancer in transdermal drug formulations underscores the importance of a thorough understanding of its physicochemical and thermodynamic properties.[3][4]

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering key data and experimental insights into the behavior of this versatile compound.

Physicochemical and Thermodynamic Data

A compilation of the available physical and thermodynamic data for this compound is presented below. It is important to note that while some experimental data is available for basic properties, comprehensive temperature-dependent thermodynamic data has been largely estimated using predictive models such as the Joback method.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [2] |

| Molar Mass | 198.30 g/mol | [2] |

| Appearance | Colorless liquid | [5][6] |

| Odor | Minty, fruity, herbaceous | [5] |

| Density | 0.92 g/mL at 25 °C | [2] |

| Boiling Point | 229–230 °C | [2][5] |

| Melting Point | < 25 °C | [5] |

| Flash Point | 77 °C (171 °F) | [2] |

| Refractive Index (n20/D) | 1.447 | [5] |

| Optical Rotation ([α]20/D) | -73° (neat) | [3] |

| Vapor Pressure | 45 Pa at 20 °C | [5] |

Table 2: Predicted Temperature-Dependent Thermodynamic Properties of this compound (Joback Method)

| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) | Enthalpy of Vaporization (ΔH_vap) (kJ/mol) |

| 298.15 | Data not available | Data not available |

| 381.62 - 553.25 | See Vapor Pressure Correlation | Data not available |

Note: The temperature-dependent data presented in this table is based on the Joback group contribution method and should be considered as an estimation. Experimental verification is recommended for critical applications.

A correlation for the vapor pressure of menthyl acetate is available in the form of the Antoine equation, ln(Pvp) = A + B/(T + C), where Pvp is the vapor pressure and T is the temperature in Kelvin. The coefficients for this equation are A = 1.41268e+01, B = -4.16767e+03, and C = -8.04700e+01, for a temperature range of 381.62 K to 553.25 K.[7]

Experimental Protocols for a Deeper Dive into Thermodynamic Properties

Accurate determination of thermodynamic properties requires rigorous experimental methodologies. Below are detailed protocols for key experiments that are fundamental to characterizing compounds like this compound.

Determination of Enthalpy of Vaporization by Calorimetry

The enthalpy of vaporization (ΔH_vap), a critical parameter for understanding phase transitions, can be precisely measured using calorimetry.

Methodology: Isothermal Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample cell within the calorimeter.

-

Equilibration: The calorimeter is brought to a constant, controlled temperature.

-

Vaporization: A controlled amount of the liquid sample is vaporized. This can be achieved by a heating element within the cell or by reducing the pressure.

-

Heat Flow Measurement: The calorimeter measures the heat flow required to maintain the isothermal conditions during the vaporization process. This heat flow is directly related to the enthalpy of vaporization.

-

Data Analysis: The enthalpy of vaporization is calculated by integrating the heat flow over the time of vaporization and dividing by the number of moles of the vaporized sample.

Determination of Vapor Pressure by Ebulliometry

Ebulliometry is a standard technique for the accurate determination of the vapor pressure of a liquid as a function of temperature.

Methodology: Dynamic Ebulliometry

-

Apparatus: A dynamic ebulliometer, consisting of a boiling flask, a Cottrell pump (to ensure equilibrium between liquid and vapor), a condenser, and a high-precision temperature and pressure measurement system, is used.

-

Sample Introduction: A pure sample of this compound is introduced into the boiling flask.

-

Pressure Control: The system is connected to a pressure control system, allowing for the precise setting and maintenance of the desired pressure.

-

Heating and Boiling: The sample is heated until it boils under the set pressure. The Cottrell pump ensures that the thermometer is bathed in a constantly renewed film of the boiling liquid in equilibrium with its vapor.

-

Equilibrium Measurement: Once a stable boiling point is achieved at the set pressure, the temperature and pressure are recorded.

-

Data Collection: The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the specific heat capacity (Cp) of a substance.

Methodology: Three-Step Method

-

Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC, and a thermal scan is performed over the desired temperature range to obtain a baseline heat flow.

-

Standard Measurement: A standard material with a known specific heat capacity (e.g., sapphire) is placed in the sample pan, and the thermal scan is repeated under the same conditions.

-

Sample Measurement: The standard is replaced with a precisely weighed sample of this compound, and the thermal scan is performed again under identical conditions.

-

Calculation: The specific heat capacity of the this compound is calculated at each temperature by comparing the heat flow signals of the sample, the standard, and the baseline, using the known specific heat capacity of the standard.

Visualization of Key Processes

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of L-menthol with acetic acid, typically in the presence of an acid catalyst.[8] The following workflow illustrates the key steps in this process.

Mechanism of this compound as a Skin Penetration Enhancer

In the context of drug development, this compound is recognized for its ability to enhance the permeation of drugs through the skin. This is primarily achieved by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[9]

Conclusion

This technical guide has synthesized the available data on the thermodynamic properties of this compound and outlined the standard experimental procedures for their determination. While a complete experimental dataset remains an area for future research, the provided information on its physicochemical characteristics, synthesis, and mechanism of action as a skin penetration enhancer offers a solid foundation for its application in research and drug development. The diagrams presented visually articulate key processes, aiding in a more intuitive understanding of its synthesis and pharmaceutical function. For critical applications, it is strongly recommended that the predicted thermodynamic data be validated through rigorous experimental measurement.

References

- 1. Molecular Interaction between Intercellular Lipids in the Stratum Corneum and <i>l</i>-Menthol, as Analyzed… [ouci.dntb.gov.ua]

- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]

- 3. L -Menthyl acetate natural, = 98 , FCC, FG 2623-23-6 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound CAS#: 2623-23-6 [m.chemicalbook.com]

- 6. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of L-Menthyl Acetate Crystal Structure: A Methodological Overview

Introduction

L-Menthyl acetate is a naturally occurring monoterpene ester of menthol, recognized for its characteristic minty and fruity aroma. It is a key component in peppermint oil and finds extensive application in the flavor and fragrance industries. A thorough understanding of its three-dimensional molecular structure is crucial for comprehending its sensory properties, biological activity, and for applications in drug development and materials science. This technical guide provides a detailed overview of the methodologies involved in determining the crystal structure of a small organic molecule like this compound through single-crystal X-ray diffraction. While a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific solved crystal structure for this compound, this document outlines the complete experimental and computational workflow that would be employed in such an analysis.

Experimental Protocols

The determination of a crystal structure by X-ray crystallography involves a series of well-defined steps, from crystal growth to data analysis and structure validation.

1. Crystallization

The primary and often most challenging step is to grow single crystals of high quality, typically with dimensions of 0.1-0.5 mm in all directions. For a liquid compound like this compound at room temperature, crystallization would require low-temperature techniques.

-

Slow Evaporation: A solution of this compound in a suitable volatile solvent (e.g., hexane, ethanol, or a solvent mixture) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

-

Slow Cooling: A saturated solution of this compound is prepared at a slightly elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization. This would be performed in a controlled temperature environment, such as a programmable freezer or a cryostat.

-

Vapor Diffusion: This technique involves dissolving this compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of this compound, promoting crystal growth.

2. Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically maintained at a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.

The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded. This process involves collecting a large number of diffraction spots (reflections) at different crystal orientations to build a complete three-dimensional dataset.

3. Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

-

Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms within the unit cell. For small molecules, this is often achieved using direct methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, and their anisotropic displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation

The final result of a successful crystal structure analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. This data is typically presented in a standardized format as shown in the hypothetical table below for this compound.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₁₂H₂₂O₂ |

| Formula Weight | 198.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 803.6 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.025 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (0.71073) |

| Reflections Collected | 5600 |

| Independent Reflections | 2800 |

| R(int) | 0.035 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Visualization of Workflow and Molecular Structure

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow from obtaining the compound to the final structural analysis.

Molecular Structure of this compound

This diagram shows a hypothetical 2D representation of the this compound molecule with atom numbering that would be used in a crystallographic report.

Methodological & Application

Application Notes and Protocols: L-Menthyl Acetate as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-menthyl acetate as a chiral auxiliary in asymmetric synthesis. This compound, derived from the readily available and inexpensive L-menthol, serves as a powerful tool for stereochemical control in various carbon-carbon bond-forming reactions. Its rigid cyclohexane framework provides a well-defined chiral environment, enabling high diastereoselectivity in reactions such as aldol additions and alkylations.

Introduction to this compound as a Chiral Auxiliary

L-menthol possesses three stereocenters, which create a distinct steric environment. When used to form an ester, such as this compound, the bulky menthyl group effectively shields one face of the enolate derived from the acetate moiety. This steric hindrance directs the approach of electrophiles to the less hindered face, resulting in the preferential formation of one diastereomer. Following the asymmetric transformation, the chiral auxiliary can be cleaved and recovered for reuse, making it an economical and sustainable choice in chiral synthesis.

The general workflow for utilizing a chiral auxiliary like this compound follows a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.